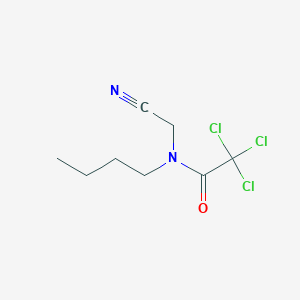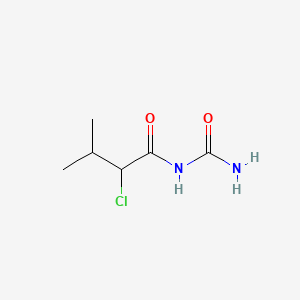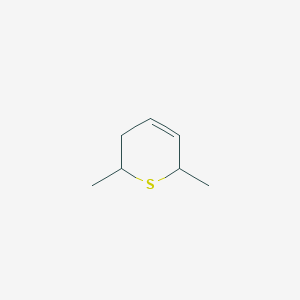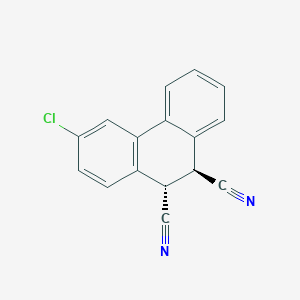![molecular formula C18H12N6O7 B14591544 3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol CAS No. 61532-34-1](/img/structure/B14591544.png)
3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol: is a compound that combines two distinct chemical structures: 3-Phenylimidazo[4,5-b]pyridine and 2,4,6-trinitrophenol. 3-Phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine, commonly found in cooked meats and known for its potential carcinogenic properties .
准备方法
Synthetic Routes and Reaction Conditions:
3-Phenylimidazo[4,5-b]pyridine: This compound is typically synthesized through the reaction of phenylacetaldehyde with creatinine in the presence of formaldehyde and ammonia. The reaction conditions often involve high temperatures to facilitate the formation of the heterocyclic structure.
2,4,6-Trinitrophenol: This compound is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction time to prevent decomposition or explosion.
Industrial Production Methods:
3-Phenylimidazo[4,5-b]pyridine: Industrial production involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions.
2,4,6-Trinitrophenol: Industrial production involves continuous nitration processes with stringent safety measures to handle the highly explosive nature of the compound.
化学反应分析
Types of Reactions:
Oxidation: 3-Phenylimidazo[4,5-b]pyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: 2,4,6-Trinitrophenol can be reduced to form less explosive compounds such as picramic acid.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and iron powder.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
科学研究应用
Chemistry: : 3-Phenylimidazo[4,5-b]pyridine is studied for its role in the formation of DNA adducts and its potential carcinogenic effects . 2,4,6-Trinitrophenol is used in the synthesis of dyes and as a reagent in chemical analysis .
Biology: : 3-Phenylimidazo[4,5-b]pyridine is used in studies related to its metabolism and bioactivation in human tissues . 2,4,6-Trinitrophenol is used in biochemical assays to study enzyme activities .
Medicine: : Research on 3-Phenylimidazo[4,5-b]pyridine focuses on its potential role in cancer development and its interactions with cellular DNA . 2,4,6-Trinitrophenol is studied for its potential therapeutic applications in controlled doses .
Industry: : 3-Phenylimidazo[4,5-b]pyridine is used in the development of new materials with specific properties . 2,4,6-Trinitrophenol is widely used in the explosives industry and in the manufacture of munitions .
作用机制
3-Phenylimidazo[4,5-b]pyridine: : This compound exerts its effects through the formation of DNA adducts, leading to mutations and potential carcinogenesis . It is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA .
2,4,6-Trinitrophenol: : This compound acts as an explosive by rapidly decomposing to produce gases and heat . In biochemical assays, it inhibits enzyme activities by binding to active sites .
相似化合物的比较
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic amine with similar carcinogenic properties.
2,4-Dinitrophenol: A compound with similar explosive properties but less potent than 2,4,6-Trinitrophenol.
Uniqueness
3-Phenylimidazo[4,5-b]pyridine: Unique for its specific formation of DNA adducts and its role in cooked meat carcinogenesis.
2,4,6-Trinitrophenol: Unique for its high explosive power and its use in various industrial applications.
属性
CAS 编号 |
61532-34-1 |
|---|---|
分子式 |
C18H12N6O7 |
分子量 |
424.3 g/mol |
IUPAC 名称 |
3-phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H9N3.C6H3N3O7/c1-2-5-10(6-3-1)15-9-14-11-7-4-8-13-12(11)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |
InChI 键 |
BRCATVXZSUNACV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)
![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)



![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)

